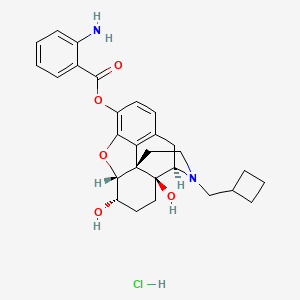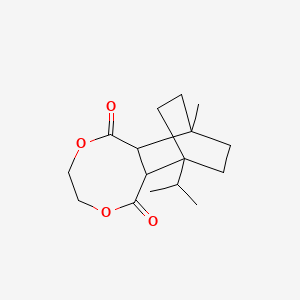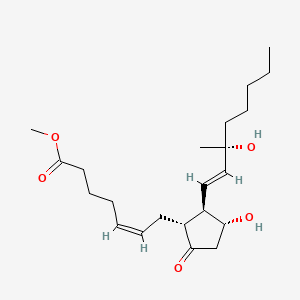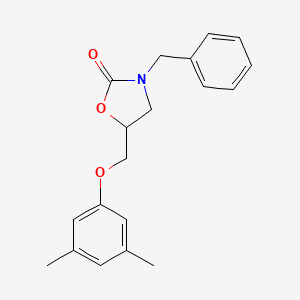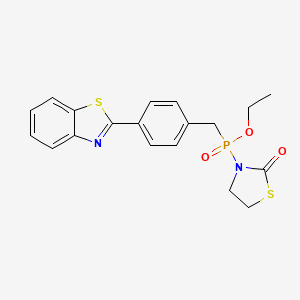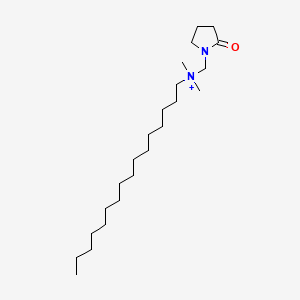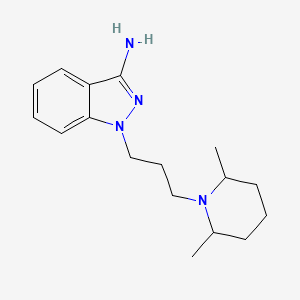
Potassium (ethylenediaminetetraacetato)cobaltate(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (ethylenediaminetetraacetato)cobaltate(III) is a coordination compound with the formula K[Co(edta)]·2H₂O. It is a complex of cobalt(III) with ethylenediaminetetraacetic acid (EDTA) as the ligand. This compound is known for its stability and has been extensively studied for its structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (ethylenediaminetetraacetato)cobaltate(III) involves the reaction of cobalt(II) chloride hexahydrate, potassium acetate, and ethylenediaminetetraacetic acid in water. The mixture is heated, and hydrogen peroxide is added to oxidize cobalt(II) to cobalt(III). The reaction mixture is then filtered, concentrated, and precipitated with ethanol to obtain the product .
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and ensuring the purity of reagents to achieve high yields and product quality.
化学反应分析
Types of Reactions
Potassium (ethylenediaminetetraacetato)cobaltate(III) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.
Substitution Reactions: The EDTA ligand can be replaced by other ligands under specific conditions, leading to the formation of different cobalt complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize cobalt(II) to cobalt(III) during synthesis.
Substitution Reagents: Ligands such as ammonia or other chelating agents can be used to replace EDTA in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cobalt complexes with different ligands.
科学研究应用
Potassium (ethylenediaminetetraacetato)cobaltate(III) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-EDTA complexes.
Biology: The compound is used in studies involving metal ion transport and chelation therapy.
Medicine: Research on cobalt complexes, including potassium (ethylenediaminetetraacetato)cobaltate(III), explores their potential use in medical treatments, such as anticancer agents.
作用机制
The mechanism of action of potassium (ethylenediaminetetraacetato)cobaltate(III) involves the coordination of the cobalt center with the nitrogen and oxygen atoms of the EDTA ligand. This coordination stabilizes the cobalt(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as redox reactions in chemistry or metal ion transport in biological systems .
相似化合物的比较
Similar Compounds
- Ammonium (ethylenediaminetetraacetato)cobaltate(III)
- Sodium (ethylenediaminetetraacetato)cobaltate(III)
- Rubidium (ethylenediaminetetraacetato)cobaltate(III)
Uniqueness
Potassium (ethylenediaminetetraacetato)cobaltate(III) is unique due to its specific coordination geometry and stability. The potassium ion’s coordination with glycinato-oxygen and water-oxygen atoms in a distorted octahedron distinguishes it from similar compounds with different cations .
属性
CAS 编号 |
14240-00-7 |
|---|---|
分子式 |
C10H16CoKN2O8+ |
分子量 |
390.27 g/mol |
IUPAC 名称 |
potassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C10H16N2O8.Co.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;;+1 |
InChI 键 |
FJGDOCZKSXGNRZ-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


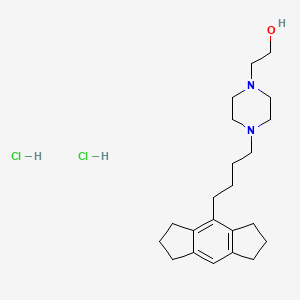
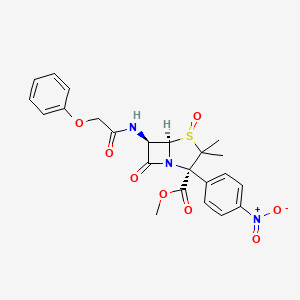
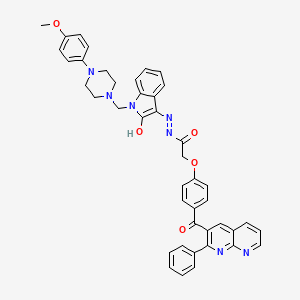
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
